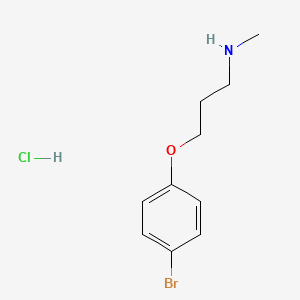
3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride, commonly known as BPP, is a chemical compound that belongs to the class of phenethylamines. It is a synthetic compound that has been used in scientific research for its potential therapeutic properties. BPP is a highly selective agonist for the dopamine D3 receptor, which makes it a promising candidate for the treatment of neurological disorders.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition Properties
- Schiff base compounds, including derivatives similar to 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride, have shown inhibitory properties for mild steel corrosion in acidic solutions. These compounds exhibit increased efficiency due to the introduction of heteroatoms into their structure (Leçe, Emregül, & Atakol, 2008).
Application in Synthesizing Flexible Chelating Ligands
- Amine phenol ligands, structurally related to this compound, have been synthesized and characterized. These ligands are potentially useful in creating hexadentate complexes with group 13 metals like aluminum, gallium, and indium (Liu, Wong, Karunaratne, Rettig, & Orvig, 1993).
Role in Complexing with Metals
- The compound's analogs have been used to study the complexing of nickel(II) with hydrophobic amines. These mixed-ligand complexes exhibit high stability and are used in the extraction and determination of nickel in various industrial and natural objects (Kuliev, Mamedova, & Efendiyeva, 2021).
Use in Developing Corrosion Inhibitors
- Similar amine derivative compounds have been synthesized for investigating their corrosion inhibition performance on mild steel in aggressive solutions. These compounds form a protective film on the mild steel surface, highlighting their potential as corrosion inhibitors (Boughoues et al., 2020).
In Drug Development
- Although direct information on the specific compound is limited, structurally similar compounds have been used in the design and synthesis of drug analogs, particularly as α₁-adrenoceptor antagonists, emphasizing the potential of such structures in medicinal chemistry (Xi et al., 2011).
Eigenschaften
IUPAC Name |
3-(4-bromophenoxy)-N-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-12-7-2-8-13-10-5-3-9(11)4-6-10;/h3-6,12H,2,7-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCARCKPZPJWULI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=C(C=C1)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

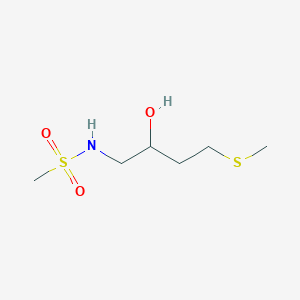

![5-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377845.png)
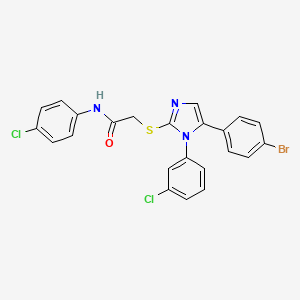

![1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride](/img/structure/B2377852.png)
![(6-fluoro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2377853.png)
![4-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B2377856.png)
![4-{[2-(4-Morpholinyl)-2-oxoethyl]thio}-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2377859.png)
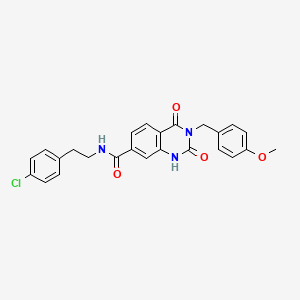
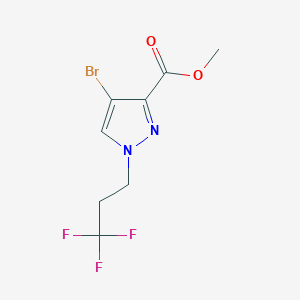

![Ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2377863.png)
![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2377864.png)